Product packaging for Rimegepant(Cat. No.:CAS No. 1289023-67-1)

Rimegepant

Cat. No.: B610484
CAS No.: 1289023-67-1
M. Wt: 534.6 g/mol
InChI Key: KRNAOFGYEFKHPB-ANJVHQHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rimegepant is a potent, orally available small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor . This mechanism is central to migraine pathophysiology, as CGRP is a key neurotransmitter involved in pain signaling and vasodilation during migraine attacks . By competitively blocking the CGRP receptor, this compound inhibits the biological activity of CGRP, providing a valuable tool for researching pain pathways and neurovascular disorders . It is the first oral agent of its class approved for both the acute and preventive treatment of migraine, making it a unique compound for comparative pharmacological studies . Clinical and real-world studies have demonstrated its effectiveness in achieving pain freedom and relieving associated symptoms like photophobia and phonophobia . Its favorable safety profile, with no evidence of clinically apparent liver injury in clinical trials, and its distinct mechanism devoid of vasoconstrictive properties offer a significant research advantage over older drug classes like triptans . This product is intended for research purposes only, providing scientists with a high-quality compound to explore the CGRP pathway, investigate new therapeutic applications, and advance the understanding of migraine and related neurological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28F2N6O3 B610484 Rimegepant CAS No. 1289023-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAOFGYEFKHPB-ANJVHQHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156003
Record name Rimegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Rimegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1289023-67-1
Record name Rimegepant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimegepant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimegepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacology and Molecular Mechanisms of Rimegepant

Mechanism of Action at the CGRP Receptor

Rimegepant exerts its therapeutic effect by targeting the CGRP receptor, thereby preventing the downstream effects of CGRP binding. tandfonline.comdrugs.com

CGRP Receptor Binding and Antagonism

This compound functions as an antagonist at the CGRP receptor. drugbank.comtandfonline.comfda.gov It competes with CGRP for binding sites on the receptor, effectively blocking CGRP's ability to bind and activate the receptor. drugbank.comtandfonline.com This antagonism prevents CGRP-mediated signaling, which is thought to play a key role in migraine pain, vasodilation, and neuroinflammation. tandfonline.comresearchgate.netheadacheaustralia.org.au In vitro studies have shown that this compound binds to the human CGRP receptor with high affinity. nih.govfda.gov The inhibitory constant (Ki) of this compound against the CGRP receptor has been reported as 0.027 nmol/L. nih.gov

Interaction with Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein (RAMP) 1

The canonical CGRP receptor is a heteromeric complex composed of the Calcitonin Receptor-Like Receptor (CLR), a class B G protein-coupled receptor, and Receptor Activity-Modifying Protein 1 (RAMP1), a single transmembrane-spanning protein. tandfonline.comresearchgate.net this compound, like other gepants, binds to a hydrophobic pocket formed by CLR and RAMP1 in the extracellular domain of the receptor complex. tandfonline.comchemrxiv.org This interaction prevents the binding of CGRP to the receptor. tandfonline.comchemrxiv.org The interaction with RAMP1 is considered important for selective binding to CLR/RAMP1, as certain amino acid residues involved in this interaction are not present in other related receptors like adrenomedullin (B612762) receptors (CLR/RAMP2 and CLR/RAMP3). chemrxiv.org

Distinction from Monoclonal Antibodies Targeting CGRP Pathway

Both gepants, such as this compound, and monoclonal antibodies (mAbs) target the CGRP pathway for migraine treatment, but they differ in their mechanism of action and structural properties. migrainetrust.orgheadacheaustralia.org.aupracticalneurology.com this compound is a small molecule antagonist of the CGRP receptor, while CGRP mAbs are large proteins that target either the CGRP ligand itself or the CGRP receptor. headacheaustralia.org.aupracticalneurology.com Gepants bind to the CGRP receptor to block CGRP interaction, whereas mAbs can either bind to the ligand (preventing it from reaching the receptor) or the receptor (blocking the ligand binding site). headacheaustralia.org.au This difference in size and structure may lead to differences in binding kinetics and tissue distribution. practicalneurology.comneurology.org Some research suggests that small molecules like this compound may have the potential to access intracellular CGRP receptors, which might continue to signal even after internalization, a mechanism that mAbs may not fully address. neurology.org

This compound's Activity at Other Receptors

Beyond the canonical CGRP receptor, studies have investigated this compound's activity at other related receptors, particularly those within the calcitonin receptor family. auckland.ac.nzfda.govfrontiersin.org

Antagonism at the Amylin 1 (AMY1) Receptor

Emerging data indicate that this compound can also act as an antagonist at the Amylin 1 (AMY1) receptor. auckland.ac.nzresearchgate.netfrontiersin.org The AMY1 receptor is another receptor complex that includes RAMP1, formed by the Calcitonin Receptor (CTR) and RAMP1. researchgate.netresearchgate.net The AMY1 receptor is also known to have high affinity for CGRP. researchgate.netfrontiersin.org In vitro studies in transfected cells have shown that this compound effectively antagonizes CGRP-mediated signaling through the AMY1 receptor, although it is approximately 17 to 30-fold more potent at antagonizing the canonical CGRP receptor. nih.govresearchgate.netfrontiersin.org this compound inhibited CGRP-induced currents at the AMY1 receptor with a reported pIC50 value of 9.91, compared to 11.30 for the CGRP receptor. nih.gov

Evaluation of Activity at Adrenomedullin (AM) Receptors

Adrenomedullin (AM) receptors are also part of the calcitonin receptor family and are formed by CLR in complex with RAMP2 (AM1 receptor) or RAMP3 (AM2 receptor). drugbank.comresearchgate.netacs.org Studies have evaluated this compound's activity at these receptors. Research indicates that this compound has low or no affinity for the adrenomedullin 1 receptor (CLR-RAMP2) or the adrenomedullin 2 receptor (CLR-RAMP3). researchgate.net In vitro studies in transfected cells found that this compound (at a concentration of 10 µM) did not significantly antagonize AM signaling at either the AM1 or AM2 receptors. researchgate.net This suggests a degree of selectivity of this compound for CGRP-sensitive receptors containing RAMP1 (CGRP receptor and AMY1 receptor) over those containing RAMP2 or RAMP3. researchgate.netchemrxiv.org

Data Tables

Receptor TypeReceptor CompositionThis compound ActivityReported pIC50 (CGRP-induced cAMP accumulation)Selectivity Ratio (CGRP Receptor / AMY1 Receptor)
CGRP ReceptorCLR + RAMP1Antagonist11.30 nih.gov-
Amylin 1 (AMY1)CTR + RAMP1Antagonist9.91 nih.gov≈ 17 to 30-fold nih.govresearchgate.netfrontiersin.org
Adrenomedullin 1CLR + RAMP2Low/No ActivityNot significantly antagonized at 10 µM researchgate.net-
Adrenomedullin 2CLR + RAMP3Low/No ActivityNot significantly antagonized at 10 µM researchgate.net-

Note: pIC50 values represent the negative logarithm of the concentration of an antagonist that inhibits 50% of the maximum response of an agonist. Higher pIC50 values indicate greater potency.

Molecular Specificity and Selectivity Profiling

This compound is characterized as a potent and selective small molecule antagonist of the human calcitonin gene-related peptide (CGRP) receptor. pfizermedicalinformation.canih.gov Its primary mechanism of action involves binding with high affinity to the CGRP receptor, thereby preventing the activity of CGRP, a neuropeptide implicated in migraine pathophysiology. pfizermedicalinformation.canih.govdrugbank.com

In vitro studies have demonstrated that this compound exhibits high binding affinity for the human CGRP receptor, with reported Ki values in the picomolar range. fda.govprobechem.com For instance, a Ki of 32.9 pM has been reported for the human CGRP receptor. fda.gov This high affinity underscores its potency in targeting the receptor.

Beyond its primary target, the CGRP receptor, investigations into this compound's selectivity profile have been conducted to assess potential off-target interactions. Studies using panels of receptors, transporters, ion channels, and enzymes have indicated that this compound shows no clinically meaningful off-target interactions. fda.gov.tw In a panel of 32 GPCRs, transporters, ion channels, hormone receptors, and enzymes, no substantial off-target binding was indicated at concentrations up to 10-150 µM. fda.gov

However, research has also explored this compound's activity at other receptors within the calcitonin family, particularly the amylin 1 (AMY1) receptor, which shares the RAMP1 subunit with the CGRP receptor. researchgate.netnih.gov While primarily selective for the CGRP receptor, this compound has shown the ability to antagonize the AMY1 receptor as well. mdpi.comresearchgate.net Studies have indicated that this compound is approximately 30-fold more selective for the CGRP receptor over the AMY1 receptor in antagonizing αCGRP-stimulated cAMP production. researchgate.netnih.govnih.gov

The binding affinities and functional activity of this compound at the human CGRP and AMY1 receptors have been quantified in cellular assays. This compound effectively antagonized CGRP activity at both receptors, demonstrating higher potency at the CGRP receptor. researchgate.netnih.gov

Cross-reactivity studies in different species have also been conducted. This compound showed comparable cross-reactivity to human and non-human primate CGRP receptors but exhibited much lower activity (approximately 1,300 to 6,300-fold less) on tested non-primate CGRP receptors. fda.gov.tw

Detailed research findings on this compound's binding and functional activity are summarized in the following tables:

Table 1: this compound Binding Affinity at CGRP Receptors

Receptor SpeciesParameterValueUnitSource
Human CGRP ReceptorKi32.9pM fda.gov
Cynomolgus Monkey CGRP ReceptorKi59pM fda.gov
Marmoset Monkey CGRP ReceptorKi92pM fda.gov
Dog CGRP ReceptorKi43nM fda.gov
Mouse CGRP ReceptorKi104nM fda.gov
Rat CGRP ReceptorKi209nM fda.gov

Table 2: this compound Functional Activity at CGRP and AMY1 Receptors (in vitro)

Receptor TypeAgonist StimulatedFunctional AssayParameterValueUnitSelectivity Ratio (CGRP vs AMY1)Source
Human CGRP ReceptorαCGRPcAMP productionIC5054.3pM~30-fold fda.govmdpi.com
Human AMY1 ReceptorαCGRPcAMP productionIC502.28nM- fda.govmdpi.com
Human CGRP ReceptorCGRPcAMP productionpIC5011.30-- nih.gov
Human AMY1 ReceptorCGRPcAMP productionpIC509.91-- nih.gov

Note: IC50 values represent the concentration of antagonist required to inhibit 50% of agonist-stimulated activity. Lower values indicate higher potency. pIC50 is the negative logarithm of the IC50 molar concentration; higher values indicate higher potency.

Further research using molecular dynamics simulations has provided insights into the binding interactions of this compound within the CGRP receptor binding pocket, comparing it to other gepants like ubrogepant (B612305) and olcegepant. acs.org These studies help elucidate the molecular basis for its affinity and selectivity. acs.org

Pharmacokinetics and Biotransformation of Rimegepant

Absorption and Distribution Characteristics

Following oral administration, rimegepant is absorbed, reaching maximum plasma concentrations relatively quickly. hres.capfizermedicalinformation.com

Systemic Bioavailability

The absolute oral bioavailability of this compound is approximately 64%. hres.cafda.govpfizermedicalinformation.com Administration with food, particularly a high-fat meal, has been shown to affect the rate and extent of absorption. A high-fat meal can delay the time to maximum plasma concentration (Tmax) by approximately 1 to 1.5 hours and decrease the maximum plasma concentration (Cmax) by 42-53% and the area under the concentration-time curve (AUC) by 32-38%. nih.govpfizermedicalinformation.compfizer.com The clinical significance of this food effect on efficacy is currently unknown, and this compound was administered without regard to food in clinical studies. nih.govpfizermedicalinformation.compfizer.com

Here is a summary of the food effect on this compound absorption:

Meal TypeTmax Delay (hours)Cmax Reduction (%)AUC Reduction (%)
High-Fat~1 to 1.542-5332-38
Low-Fat~1 to 1.53628

This compound exhibits greater than dose-proportional increases in exposure following single oral administration, which appears to be related to a dose-dependent increase in bioavailability. europa.eupfizer.com

Plasma Protein Binding

This compound is highly bound to human plasma proteins, with approximately 96% protein binding observed. hres.canih.govnih.gov The specific proteins to which this compound binds have not been fully elucidated. nih.govdrugbank.com This high protein binding suggests that this compound is unlikely to be significantly removed by dialysis. hres.cafda.gov

Here is a summary of this compound's plasma protein binding:

CharacteristicValue
Plasma Protein Binding~96%

Volume of Distribution at Steady State

At steady state, the apparent volume of distribution of this compound is approximately 120 L. hres.canih.govdrugbank.com This volume of distribution suggests that this compound is distributed into tissues beyond the plasma. fda.gov

Here is a summary of this compound's volume of distribution:

CharacteristicValue
Volume of Distribution (L)120

Metabolism Pathways

This compound undergoes metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. hres.capfizer.comfda.gov

Primary Cytochrome P450 (CYP) Isoenzyme Involvement (CYP3A4)

This compound is primarily metabolized by CYP3A4. hres.cadrugbank.comfda.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that CYP3A4 is the major enzyme responsible for the oxidative metabolism of this compound. nih.gov Clinical drug interaction studies have further supported the significant role of CYP3A4. For instance, concomitant administration of a strong CYP3A4 inhibitor like itraconazole (B105839) resulted in a substantial increase in this compound exposure (AUC increased by approximately 4.1-fold), indicating that this compound is a moderately sensitive substrate of CYP3A4. nih.gov Conversely, co-administration with a strong CYP3A4 inducer such as rifampin led to a significant decrease in this compound exposure (AUC decreased by 80% and Cmax by 64%), which could potentially lead to a loss of efficacy. pfizer.comnih.govmedcentral.com

Secondary CYP Isoenzyme Involvement (CYP2C9)

This compound is primarily eliminated as the unchanged drug, with approximately 77% of an administered dose recovered in this form. hres.canih.govdrugbank.com Following oral administration of radiolabeled this compound, the majority of the radioactivity was recovered in feces (78%), with a smaller proportion in urine (24%). hres.canih.govdrugbank.com Unchanged this compound was the major component in both feces (42%) and urine (51%). hres.canih.gov Specific metabolites of this compound have not been extensively characterized, and no major metabolites (defined as >10% of drug-related material) have been detected in plasma. hres.cafda.govnih.govdrugbank.com

Identification of Major Metabolites

This compound undergoes metabolism primarily mediated by CYP3A4 and to a lesser extent by CYP2C9. wvu.edupfizermedicalinformation.comuspharmacist.compfizer.comdrugbank.comnih.gov Despite this metabolic activity, this compound is primarily eliminated in its unchanged form, accounting for approximately 77% of the administered dose. pfizermedicalinformation.compfizer.comdrugbank.comnih.govhres.ca No major metabolites, defined as those representing greater than 10% of drug-related material, have been detected in plasma. pfizermedicalinformation.compfizer.comhres.cafda.gov Hydroxylation, leading to mono- and bis-hydroxylated metabolites, represents the most significant biotransformation pathway. fda.gov Additional metabolites, including direct glucuronides, a desaturation product, and an N-dealkylation product, have also been identified in excretion. fda.gov

Elimination and Excretion

The primary route of elimination for this compound is through the feces. pfizermedicalinformation.comuspharmacist.compfizer.comhres.cafda.gov The elimination half-life in healthy subjects is approximately 11 hours. pfizermedicalinformation.comuspharmacist.compfizer.comhres.camims.com

Renal Excretion of Unchanged Drug

Urinary excretion is considered a minor elimination pathway for this compound. pfizermedicalinformation.comuspharmacist.compfizer.comhres.cafda.gov Following oral administration of radiolabeled this compound, approximately 24% of the total radioactivity was recovered in urine. pfizermedicalinformation.comuspharmacist.compfizer.comhres.ca Unchanged this compound is a major single component in excreted urine, accounting for approximately 51% of the radioactivity recovered in urine. wvu.edupfizermedicalinformation.comuspharmacist.compfizer.comhres.ca

Fecal Excretion of Unchanged Drug

The primary route of elimination is through the feces. pfizermedicalinformation.comuspharmacist.compfizer.comhres.cafda.gov Approximately 78% of the total radioactivity was recovered in feces after oral administration of radiolabeled this compound to healthy male subjects. pfizermedicalinformation.comuspharmacist.compfizer.comhres.ca Unchanged this compound is the major single component in excreted feces, representing approximately 42% of the radioactivity recovered in feces. wvu.edupfizermedicalinformation.comuspharmacist.compfizer.comhres.ca

Pharmacokinetic Variability and Patient Subpopulations

Pharmacokinetic studies have investigated the impact of various factors and patient characteristics on this compound exposure. Factors such as age, sex, race/ethnicity, body weight, and migraine status have not demonstrated a clinically relevant effect on the exposure of this compound. hres.caeuropa.eu

Impact of Hepatic Impairment on this compound Exposure

Hepatic impairment can affect the pharmacokinetics of this compound. In a dedicated clinical study, the exposure of this compound (both Cmax and AUC) following a single 75 mg dose was approximately 2-fold higher in subjects with severe hepatic impairment (Child-Pugh class C) compared to subjects with normal hepatic function. pfizermedicalinformation.comhres.cafda.goveuropa.eu No clinically meaningful differences in exposure were observed in subjects with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment compared to those with normal hepatic function. pfizermedicalinformation.compfizer.comhres.cafda.goveuropa.eu

Here is a table summarizing the impact of hepatic impairment on this compound exposure:

Hepatic Impairment Severity (Child-Pugh Class)Impact on this compound Exposure (AUC and Cmax)
Mild (A)No clinically meaningful difference pfizermedicalinformation.comhres.cafda.goveuropa.eu
Moderate (B)No clinically meaningful difference pfizermedicalinformation.comhres.cafda.goveuropa.eu
Severe (C)Approximately 2-fold higher pfizermedicalinformation.comhres.cafda.goveuropa.eu

Impact of Renal Impairment on this compound Exposure

Renal impairment has been studied for its impact on this compound pharmacokinetics. In a clinical study comparing subjects with mild, moderate, and severe renal impairment to those with normal renal function, no clinically meaningful differences in the pharmacokinetics of this compound were observed in subjects with mild or severe renal impairment compared to those with normal renal function. pfizermedicalinformation.comhres.cafda.gov However, total this compound exposure was approximately 40% higher in subjects with moderate renal impairment. pfizermedicalinformation.comhres.ca Despite this, based on observations, no dose adjustment is generally required in patients with mild, moderate, and severe renal impairment. pfizer.comhres.cafda.goveuropa.eu this compound has not been studied in patients with end-stage renal disease (eGFR < 15 mL/min/1.73 m2) or in patients on dialysis, and its use is recommended to be avoided in this population. pfizer.comhres.cafda.goveuropa.eu

Here is a table summarizing the impact of renal impairment on this compound exposure:

Renal Impairment Severity (eGFR)Impact on Total this compound Exposure
Normal (>90 mL/min/1.73 m2)Reference
Mild (60-89 mL/min/1.73 m2)No clinically meaningful difference pfizermedicalinformation.comhres.cafda.gov
Moderate (30-59 mL/min/1.73 m2)Approximately 40% higher pfizermedicalinformation.comhres.ca
Severe (15-29 mL/min/1.73 m2)No clinically meaningful difference pfizermedicalinformation.comhres.cafda.gov
End-Stage Renal Disease (< 15 mL/min/1.73 m2) / DialysisNot studied; avoid use pfizer.comhres.cafda.goveuropa.eu

Influence of Demographic Factors (Age, Sex, Race/Ethnicity, Body Weight)

The pharmacokinetics of this compound have been evaluated across various demographic subgroups to determine if adjustments are necessary. Based on clinical studies, no clinically significant differences in the pharmacokinetics of this compound have been observed based on age, sex, race/ethnicity, or body weight. fda.govnih.govpfizermedicalinformation.comeuropa.eupfizer.comfda.govtandfonline.commedcentral.com

Dedicated studies and pooled analyses of clinical trial data have supported these findings. For instance, a Phase 1 open-label study specifically compared the pharmacokinetics of a single 75 mg oral dose of this compound in elderly subjects (aged 65 years and older) and nonelderly adults (aged 18 to less than 45 years). The pharmacokinetic parameters were found to be similar in both age groups. researchgate.netresearchgate.net Geometric least-squares mean ratios (elderly/nonelderly) for maximum observed plasma concentration (Cmax) and area under the plasma concentration–time curve from time 0 extrapolated to infinity (AUC0–inf) were close to 100%, indicating comparable exposure between the groups. researchgate.net

Similarly, analyses have indicated that sex does not significantly affect this compound exposure. nih.gov Pooled results from multiple Phase 3 trials involving a large number of subjects, predominantly female, also showed no meaningful differences in safety and tolerability based on sex, age, or race, indirectly supporting similar pharmacokinetic profiles across these groups. neurology.org

The influence of race/ethnicity on this compound pharmacokinetics has also been assessed. Pooled data from clinical studies comparing pharmacokinetic profiles in different racial groups, such as White and African-American subjects, did not reveal clinically significant differences. fda.govnih.goveuropa.eu Studies including subjects of Chinese and non-Chinese ethnicity have likewise indicated no significant impact of race/ethnicity on this compound pharmacokinetics. nih.gov

Although body weight can influence the pharmacokinetics of some lipophilic drugs, studies with this compound have shown that body weight did not have a clinically relevant impact on systemic exposure (AUC and Cmax). nih.goveuropa.eutandfonline.comnih.gov This observation might be attributed to potential opposing effects of body weight on distribution volume and the activity of metabolizing enzymes. nih.gov

The primary metabolic pathway for this compound involves cytochrome P450 (CYP) enzymes, mainly CYP3A4 and to a lesser extent CYP2C9. pfizermedicalinformation.comeuropa.eutandfonline.commedcentral.com The contribution of CYP2C9 to this compound metabolism is considered minor, and genetic variations in CYP2C9 are not expected to significantly affect its exposure. medcentral.compharmgkb.org

The consistent findings across multiple studies and demographic groups suggest that dose adjustments based on age, sex, race/ethnicity, or body weight are not required for this compound. fda.govnih.govpfizermedicalinformation.comeuropa.eupfizer.comfda.govtandfonline.commedcentral.comresearchgate.netresearchgate.net

Summary of Demographic Factor Influence on this compound Pharmacokinetics

Demographic FactorInfluence on this compound PharmacokineticsSupporting Evidence
AgeNo clinically significant differencePhase 1 study (elderly vs nonelderly), Pooled analyses fda.govnih.govpfizermedicalinformation.comeuropa.eupfizer.comfda.govtandfonline.commedcentral.comresearchgate.netresearchgate.netneurology.org
SexNo clinically significant differencePooled analyses fda.govnih.govpfizermedicalinformation.comeuropa.eupfizer.comfda.govtandfonline.commedcentral.comnih.govneurology.org
Race/EthnicityNo clinically significant differencePooled analyses fda.govnih.govpfizermedicalinformation.comeuropa.eupfizer.comfda.govtandfonline.commedcentral.comneurology.org
Body WeightNo clinically relevant impactClinical studies, US FDA report nih.goveuropa.eutandfonline.commedcentral.comnih.gov

Note: The table above summarizes findings from the referenced literature regarding the influence of demographic factors on this compound pharmacokinetics. "No clinically significant difference" or "No clinically relevant impact" indicates that observed variations were not considered substantial enough to warrant dose adjustments.

Drug Drug Interactions with Rimegepant

Interactions with Cytochrome P450 (CYP) Enzyme Modulators

Rimegepant is a substrate of CYP3A4 and CYP2C9. pfizermedicalinformation.cadrugs.comhres.ca Therefore, inhibitors or inducers of these enzymes can affect its metabolism and systemic exposure.

Strong CYP3A4 Inhibitors

Concomitant administration of this compound with strong CYP3A4 inhibitors is not recommended. pfizermedicalinformation.caeuropa.euhres.ca Studies have shown that co-administration with a strong CYP3A4 inhibitor like itraconazole (B105839) significantly increases this compound exposure. pfizermedicalinformation.caeuropa.euhres.camedcentral.com

Co-administered Drug (Strong CYP3A4 Inhibitor)This compound AUC Ratio (with/without inhibitor)This compound Cmax Ratio (with/without inhibitor)
Itraconazole~4-fold increase pfizermedicalinformation.caeuropa.euhres.camedcentral.com~1.5-fold increase pfizermedicalinformation.caeuropa.euhres.camedcentral.com

Moderate CYP3A4 Inhibitors

Co-administration of this compound with moderate CYP3A4 inhibitors can also lead to increased this compound exposure. pfizermedicalinformation.caeuropa.euhres.ca

Co-administered Drug (Moderate CYP3A4 Inhibitor)This compound AUC Ratio (with/without inhibitor)This compound Cmax Ratio (with/without inhibitor)
Fluconazole (also a CYP2C9 inhibitor)~1.8-fold increase pfizermedicalinformation.cahres.camedcentral.compharmgkb.orgpfizermedicalinformation.comNo significant change pfizermedicalinformation.cahres.camedcentral.compharmgkb.orgpfizermedicalinformation.com

Another dose of this compound within 48 hours should be avoided when it is co-administered with moderate inhibitors of CYP3A4. pfizermedicalinformation.cadrugs.comeuropa.eumedscape.comhres.camedcentral.comnih.govpfizermedicalinformation.comeuropa.eufda.gov

Strong CYP3A4 Inducers

Concomitant administration of this compound with strong CYP3A4 inducers is not recommended. pfizermedicalinformation.caeuropa.euhres.ca Strong inducers can significantly decrease this compound exposure, potentially leading to a loss of efficacy. pfizermedicalinformation.caeuropa.euhres.camedcentral.com

Co-administered Drug (Strong CYP3A4 Inducer)This compound AUC ChangeThis compound Cmax Change
Rifampin80% decrease pfizermedicalinformation.caeuropa.euhres.camedcentral.compfizer.com64% decrease pfizermedicalinformation.caeuropa.euhres.camedcentral.compfizer.com

The inductive effect of strong CYP3A4 inducers may persist for up to 2 weeks after their discontinuation. pfizermedicalinformation.caeuropa.euhres.ca

Moderate CYP3A4 Inducers

Co-administration with moderate CYP3A4 inducers is also not recommended as it can result in a significant reduction in this compound exposure and potential loss of efficacy. pfizermedicalinformation.caeuropa.euhres.camedcentral.comfda.gov

Weak CYP3A4 Inhibitors/Inducers

Clinically significant interactions are not anticipated with the concomitant administration of weak inhibitors or weak inducers of CYP3A4 and this compound. pfizermedicalinformation.cadrugs.comhres.camedcentral.comfda.govpfizer.com

CYP2C9 Inhibitors

This compound is metabolized to a lesser extent by CYP2C9. drugbank.compfizermedicalinformation.cadrugs.comhres.ca While fluconazole, a combined moderate CYP3A4 and CYP2C9 inhibitor, increased this compound exposure, the increase is primarily attributed to CYP3A4 inhibition. pharmgkb.orgpfizermedicalinformation.com CYP2C9 inhibition alone is not expected to significantly affect this compound exposures. drugs.compharmgkb.orgpfizermedicalinformation.com Genetic polymorphism of CYP2C9 is also not expected to have clinically important effects on this compound exposure. drugs.comhres.capharmgkb.org

Interactions with Drug Transporters

This compound is a substrate of P-gp and BCRP efflux transporters, meaning these transporters can affect its absorption and distribution medcentral.comhres.capfizermedicalinformation.canih.govnih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. Furthermore, in vitro studies have characterized this compound as an inhibitor of certain organic anion and cation transporters medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au.

P-glycoprotein (P-gp) Inhibitors

Concomitant administration of this compound with P-gp inhibitors can increase this compound plasma concentrations hres.capfizermedicalinformation.canih.govfda.goveuropa.eu. Clinical studies have investigated the effect of strong P-gp inhibitors on this compound exposure hres.capfizermedicalinformation.canih.gov. For instance, co-administration of a single 75 mg dose of this compound with quinidine, a strong P-gp inhibitor, resulted in approximately 1.6-fold and 1.7-fold increases in this compound AUC and Cmax, respectively hres.capfizermedicalinformation.ca. Similarly, cyclosporine, a potent dual P-gp and BCRP inhibitor, increased this compound AUC by 1.6-fold and Cmax by 1.4-fold hres.capfizermedicalinformation.ca. These findings suggest that strong P-gp inhibition significantly impacts this compound exposure.

Concomitant Drug (Strong P-gp Inhibitor)This compound DoseThis compound AUC Increase (Fold)This compound Cmax Increase (Fold)
Quinidine75 mg single~1.6~1.7
Cyclosporine75 mg single1.61.4

Breast Cancer Resistance Protein (BCRP) Inhibitors

This compound is a substrate of BCRP medcentral.comhres.capfizermedicalinformation.canih.govnih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. While inhibitors of BCRP efflux transporters can increase plasma concentrations of this compound in vitro, clinical data suggest that BCRP inhibition alone is not anticipated to significantly affect this compound exposures medcentral.comhres.capfizermedicalinformation.ca. Studies with potent dual P-gp and BCRP inhibitors like cyclosporine show an increase in this compound exposure, but the contribution specifically from BCRP inhibition appears less significant compared to P-gp inhibition hres.capfizermedicalinformation.canih.gov.

Organic Anion Transport Polypeptide 1B1 (OATP1B1) Inhibition

In vitro studies indicate that this compound is a weak inhibitor of OATP1B1 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. However, this compound is not a substrate of OATP1B1 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. Based on in vitro data, clinically relevant drug interactions are considered less likely at therapeutic concentrations nih.gov.

Organic Anion Transport Polypeptide 1B3 (OATP1B3) Inhibition

This compound is an inhibitor of OATP1B3 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. The half maximal inhibitory concentration (IC50) for OATP1B3 is reported as 6.04 µM nih.gov. Despite this in vitro inhibition, no clinical drug interactions are expected with OATP1B3 at clinically relevant concentrations of this compound medcentral.comnih.govhres.capfizermedicalinformation.capfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. This compound is not a substrate of OATP1B3 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au.

Organic Cation Transporter 2 (OCT2) Inhibition

This compound is an inhibitor of OCT2 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. The IC50 for OCT2 is reported as 1.08 µM nih.gov. However, similar to OATP1B3, no clinical drug interactions are expected with OCT2 at clinically relevant concentrations of this compound medcentral.comnih.govhres.capfizermedicalinformation.capfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. This compound was not evaluated as a substrate of OCT2 due to its low renal clearance hres.capfizermedicalinformation.cafda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au.

Multidrug and Toxin Extrusion 1 (MATE1) Inhibition

This compound is an inhibitor of MATE1 medcentral.comhres.capfizermedicalinformation.canih.govfda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. The IC50 for MATE1 is reported as 1.18 µM nih.gov. A dedicated clinical study evaluated the interaction between this compound and metformin (B114582), a known MATE1 transporter substrate medcentral.comnih.govhres.capfizermedicalinformation.capfizer.compfizermedicalinformation.comeuropa.eutga.gov.au. Steady state administration of this compound 75 mg with steady state metformin 500 mg resulted in no clinically significant impact on either metformin pharmacokinetics or glucose utilization medcentral.comnih.govhres.capfizermedicalinformation.capfizer.compfizermedicalinformation.comeuropa.eutga.gov.au. This suggests that despite in vitro inhibition, clinically relevant interactions with MATE1 substrates are not expected medcentral.comnih.govhres.capfizermedicalinformation.capfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au. This compound was not evaluated as a substrate of MATE1 due to its low renal clearance hres.capfizermedicalinformation.cafda.govpfizer.compfizermedicalinformation.comeuropa.eutga.gov.autga.gov.au.

Pharmacokinetic and Pharmacodynamic Interactions with Other Migraine Therapies

Co-administration with Triptans

Clinical studies have evaluated the co-administration of this compound with triptans. No clinically important pharmacokinetic interactions were observed when this compound was concomitantly administered with sumatriptan (B127528) medcentral.comdrugs.compfizer.compfizermedicalinformation.cafda.govfda.gov. Furthermore, no clinically important effects on resting blood pressure were observed with the concomitant use of this compound and sumatriptan compared with the use of sumatriptan alone medcentral.comfda.govhres.ca.

Co-administration with Oral Contraceptives

Dedicated drug interaction studies have investigated the effect of co-administering this compound with oral contraceptives. No clinically significant pharmacokinetic interactions were observed when this compound was concomitantly administered with an oral contraceptive containing norelgestromin (B1679859) and ethinyl estradiol (B170435) nih.govmedcentral.comdrugs.compfizer.compfizermedicalinformation.cafda.govfda.govhres.canih.govpfizermedicalinformation.com. One study showed that a single 75 mg dose of this compound increased the exposures (AUC and Cmax) of ethinyl estradiol and norelgestromin by small percentages (≤16%), which were not considered clinically significant nih.gov.

Co-administration with Metformin

The interaction between this compound and metformin, a substrate of the MATE1 transporter, has been evaluated. A dedicated interaction study in healthy non-diabetic adults showed that steady-state administration of this compound 75 mg with steady-state metformin 500 mg resulted in no clinically significant impact on either metformin pharmacokinetics or glucose utilization medcentral.compfizer.compfizermedicalinformation.cafda.govhres.capfizermedicalinformation.comeuropa.euresearchgate.netpfizermedicalinformation.com.

Co-administration with Midazolam (CYP3A4 Substrate)

This compound is metabolized principally by CYP3A4 medcentral.comdrugs.com. Clinical drug interaction studies with midazolam, a sensitive CYP3A4 substrate, indicate that this compound is a weak inhibitor of CYP3A4 nih.govfda.govmdpi.com. Studies showed that co-administration of this compound increased the mean Cmax of midazolam by 1.38-fold to 1.53-fold and the AUC0-inf of midazolam by 1.86-fold to 1.91-fold researchgate.net. Despite these changes in midazolam exposure, no clinically important pharmacokinetic interactions were observed when this compound was concomitantly administered with midazolam in dedicated studies nih.govmedcentral.comdrugs.compfizer.compfizermedicalinformation.cafda.govfda.govhres.canih.govpfizermedicalinformation.com. Increase in midazolam exposure at steady-state was below 2-fold, supporting the classification of this compound as a weak inhibitor of CYP3A4 nih.govmdpi.com.

Preclinical Research and Development of Rimegepant

In Vitro Studies of Receptor Affinity and Antagonism

In vitro studies have demonstrated that rimegepant is a competitive antagonist of the human CGRP receptor, exhibiting high-affinity binding. nih.govfda.gov.twfda.gov It shows concentration-dependent inhibition of radiolabeled CGRP binding to the human CGRP receptor in neuronal cell lines. fda.gov.tw Functionally, this compound has been shown to inhibit CGRP-stimulated cAMP production in cellular assays with picomolar potency. fda.gov.tw

This compound exhibits high selectivity for the CGRP receptor compared to other members of the calcitonin family of receptors, demonstrating over 100,000-fold selectivity. fda.gov.tw While it effectively antagonized CGRP activity at both the CGRP receptor and the structurally related amylin 1 (AMY1) receptor in vitro, it was approximately 30-fold more effective at blocking the CGRP receptor. nih.gov Binding affinity was significantly higher for human and cynomolgus monkey CGRP receptors compared to rodent CGRP receptors. fda.gov

Receptor TypeSpeciesBinding Affinity (Ki)
CGRP receptorHuman32.9 pM fda.gov, 33 pM fda.gov
CGRP receptorCynomolgus monkey59 pM fda.gov, 60 pM fda.gov
CGRP receptorMarmoset monkey92 pM fda.gov
CGRP receptorDog43 nM fda.gov
CGRP receptorMouse104 nM fda.gov, 104000 nM fda.gov
CGRP receptorRat209 nM fda.gov, 209000 nM fda.gov
Amylin 1 (AMY1) receptorHumanIC50 of 2.28 nM fda.gov

In a minimal panel of binding targets, this compound showed no substantial off-target binding, with IC50 or EC50 values generally ≥10 µM, except for PDE4 (EC50 of 5.8 µM). fda.gov

Animal Models of Migraine and Pain

Preclinical studies in animal models have been conducted to evaluate the efficacy of this compound in relevant pain models and assess its vascular effects. fda.govclinicaltrials.govclinicaltrials.gov

Efficacy in Relevant Preclinical Pain Models

In vivo studies have demonstrated the ability of this compound to antagonize CGRP-mediated effects. In the marmoset assay, this compound showed dose-dependent inhibition of CGRP-induced increases in facial blood flow, a surrogate marker for intracranial artery dilation, with approximately 75% inhibition observed at around 700 nmol/L. nih.govfda.gov.tw This effect persisted for at least 1.75 hours in the marmoset model. fda.gov.tw

While the search results mention efficacy in clinical trials for migraine neurologylive.comacpjournals.orgnih.govfrontiersin.org, detailed data from preclinical animal models specifically focused on pain efficacy beyond CGRP-induced vasodilation are not extensively provided in the retrieved snippets. Some sources mention animal models used to investigate migraine pathophysiology, such as those using nitroglycerin or inflammatory soup, and the evaluation of CGRP receptors as pharmacological targets in these models. mdpi.com

Vascular Effects and Vasoconstriction Potential

A key aspect of the preclinical evaluation of this compound was to assess its potential for vasoconstriction, a concern with some older migraine medications like triptans. medcentral.comclinicaltrials.gov Ex vivo studies using isolated human coronary and intracranial arteries exposed to this compound at concentrations up to 10 µM did not indicate vasoconstriction. nih.govfda.gov.twfda.gov Similarly, testing in dog coronary arteries using identical protocols showed no vessel contraction with this compound, in contrast to triptans which demonstrated concentration-dependent constriction. clinicaltrials.gov These findings provide direct evidence that this compound acts without the undesirable effect of active vasoconstriction. clinicaltrials.gov

In primates, high concentrations of this compound (up to 10 times greater than those observed in humans at the recommended dose) had no effect on hemodynamic or electrocardiographic parameters. nih.gov There were also no changes in cardiovascular parameters after 9 months of daily administration of this compound in primates at doses significantly exceeding the human therapeutic dose. nih.gov

Non-clinical Toxicology and Safety Pharmacology

Non-clinical toxicology and safety pharmacology studies comprehensively evaluated this compound's safety profile in animal species. fda.govclinicaltrials.govclinicaltrials.govpfizermedicalinformation.com

Single- and Repeat-Dose Oral Toxicity Studies

Single-dose oral tolerability studies in Sprague-Dawley rats and cynomolgus monkeys at doses up to 300 mg/kg showed no adverse findings. fda.gov

Repeat-dose oral toxicity studies were conducted in rats and monkeys for various durations. fda.gov

In rats, studies up to 6 months showed hepatocellular vacuolation (due to lipid accumulation) at all doses tested, with necrosis at the highest dose (150 mg/kg/day) in a 3-month study. fda.gov Intravascular hemolysis and regeneration were also observed in the 3-month study at 150 mg/kg/day and in short-term studies at doses >100 mg/kg/day. fda.gov Based on liver vacuolation at all doses in the 6-month study (0, 5, 20, or 45 mg/kg), a No Observed Adverse Effect Level (NOAEL) was not established in rats for repeat-dose oral toxicity. fda.gov

In monkeys, repeat-dose studies up to 9 months were conducted. fda.gov Primary toxicities observed were emesis and intravascular hemolysis (indicated by decreased red blood cell count, hemoglobin, and hematocrit, and increased reticulocytes and total bilirubin). fda.gov Decreases in weight gain were also noted. fda.gov Based on decreased weight gain, the NOAEL for daily administration of this compound for 9 months in monkeys was 15 mg/kg. fda.gov

Although toxicities were observed in repeat-dose studies in rats and monkeys, these were generally associated with plasma exposures (AUC) substantially higher than those observed in humans at the maximum recommended human dose. fda.gov

Genetic Toxicity Assessments

This compound has been evaluated in a standard battery of genetic toxicology assays, including bacterial reverse-mutation (Ames), in vitro chromosomal aberration in Chinese hamster ovary cells, and in vivo rat micronucleus assays. hres.cafda.govpfizermedicalinformation.com this compound was negative in these genetic toxicity assessments, indicating it is not genotoxic. hres.cafda.govclinicaltrials.govpfizermedicalinformation.com

Phototoxicity Evaluations

Phototoxicity testing is conducted to assess the potential for a substance to cause adverse reactions when exposed to light, particularly ultraviolet (UV) light. This can occur when a substance absorbs UV light and undergoes a chemical change, producing harmful molecules that damage cells .

Preclinical evaluations of this compound included assessments for phototoxicity. This compound was found to be negative in phototoxicity tests fda.gov.twclinicaltrials.gov. This suggests a low risk of phototoxic reactions associated with the compound.

Effects on Central Nervous System Parameters

Studies were conducted to evaluate the effects of this compound on central nervous system (CNS) parameters. In safety pharmacology studies, this compound demonstrated minimal or no adverse effects on CNS parameters in Sprague-Dawley rats and cynomolgus monkeys at oral doses up to 100 mg/kg and 60 mg/kg, respectively clinicaltrials.govfda.gov.

Effects on Respiratory System Parameters

The potential effects of this compound on the respiratory system were also assessed in preclinical safety pharmacology studies. These studies indicated that this compound had minimal or no adverse effects on respiratory parameters in Sprague-Dawley rats and cynomolgus monkeys at oral doses up to 100 mg/kg and 60 mg/kg, respectively clinicaltrials.govfda.gov.

Cardiovascular Safety Pharmacology Studies

Cardiovascular safety is a significant consideration for migraine treatments. Preclinical cardiovascular safety pharmacology studies were conducted for this compound. In vitro studies indicated an IC50 greater than 30 µM for hERG inhibition, and there were no remarkable effects on ex vivo rabbit purkinje fiber action potentials or sodium ion channels fda.gov. In vivo studies in telemetered male and female cynomolgus monkeys administered single oral doses up to 60 mg/kg showed no drug effects on cardiovascular safety pharmacology endpoints fda.gov. Additionally, preclinical data did not show active vasoconstrictive properties with this compound, differentiating it from triptans, which are contraindicated in patients with cardiovascular conditions biospace.com.

Reproductive and Developmental Toxicity Studies

A comprehensive battery of oral reproductive and developmental toxicology studies was conducted for this compound in Sprague-Dawley rats and New Zealand White rabbits fda.gov.

Embryo-fetal Development Studies

Embryo-fetal development studies were conducted in pregnant rats and rabbits. In rats, oral administration of this compound during organogenesis at doses up to 300 mg/kg/day (Gestation Days 7 through 15) resulted in decreased fetal body weight and increased fetal variations at the highest dose tested fda.govtandfonline.compfizer.compfizer.comfda.govpfizermedicalinformation.com. This high dose was associated with maternal toxicity fda.gov.twfda.govtandfonline.compfizer.compfizermedicalinformation.comeuropa.eu. No adverse effects on embryofetal development were observed in rats at doses up to 60 mg/kg/day tandfonline.comfda.govpfizermedicalinformation.com. The no-effect dose (60 mg/kg/day) in rats was associated with plasma exposures (AUC) approximately 45 times that in humans at the maximum recommended human dose (MRHD) tandfonline.compfizermedicalinformation.comhres.ca.

In pregnant rabbits, oral administration of this compound during organogenesis at doses up to 50 mg/kg/day (Gestation Days 7 through 19) showed no adverse effects on embryofetal development fda.govtandfonline.compfizer.comfda.govpfizermedicalinformation.comhres.ca. The highest dose tested in rabbits (50 mg/kg/day) was associated with plasma exposures (AUC) approximately 10 times that in humans at the MRHD tandfonline.compfizer.comfda.govpfizermedicalinformation.comhres.ca.

The following table summarizes key findings from the embryo-fetal development studies:

SpeciesDose Levels (mg/kg/day)Gestation PeriodObserved EffectsNo-Effect Dose (mg/kg/day)AUC at No-Effect Dose (relative to human MRHD)
Rat0, 10, 60, 300GD 7-15Decreased fetal body weight, increased fetal variations (at 300 mg/kg/day)60~45x
Rabbit0, 10, 25, 50GD 7-19No adverse effects on embryofetal development50~10x
Pre- and Post-natal Development Studies

A pre- and post-natal development study was conducted in rats, where this compound was orally administered throughout gestation and lactation fda.gov. In one study, doses of 0, 10, 25, and 60 mg/kg/day were administered. This study was considered inadequate due to deficiencies in data for multiple developmental parameters and an insufficient number of animals for neurobehavioral evaluation fda.gov. However, other sources indicate that oral administration of this compound to rats throughout gestation and lactation at doses up to 60 mg/kg/day did not affect pre- or postnatal development tandfonline.compfizer.com. The highest dose tested (60 mg/kg/day) in these studies was associated with plasma exposures approximately 24 times that in humans at the MRHD pfizer.com.

A summary of findings from pre- and post-natal development studies in rats:

Clinical Efficacy of Rimegepant in Migraine Management

Acute Treatment of Migraine Attacks

The efficacy of rimegepant for the acute treatment of migraine has been consistently shown in randomized, placebo-controlled trials. These studies have assessed various endpoints to determine the effectiveness of this compound in relieving migraine pain and associated symptoms.

Phase IIb Dose-Ranging Studies

Phase IIb dose-ranging studies were instrumental in identifying an effective dose of this compound for acute migraine treatment. One such study demonstrated that this compound at a dose of 75 mg was more effective than placebo at 2 hours post-dose across several key endpoints, including freedom from pain, nausea, photophobia, and phonophobia. This superiority over placebo on these endpoints was sustained at 24 hours post-dose. dovepress.comclinicaltrials.gov The 75 mg dose was selected for further investigation in the Phase III clinical program based on these results, which indicated efficacy on the 2-hour pain freedom endpoint. dovepress.com

Pivotal Phase III Clinical Trials

The efficacy of this compound 75 mg for the acute treatment of migraine was further confirmed in a series of pivotal Phase III clinical trials. These multicenter, double-blind, randomized, placebo-controlled studies evaluated the effect of a single dose of this compound on a single migraine attack of moderate to severe pain intensity. nurtec-hcp.comtandfonline.com Pooled analyses of four such trials involving a large number of participants have provided a comprehensive overview of this compound's efficacy profile. tandfonline.comneurologylive.com

The co-primary efficacy endpoints in the pivotal Phase III trials were pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose. nurtec-hcp.comtandfonline.comneurologylive.com MBS was defined as the absence of the most bothersome migraine-associated symptom, which participants selected prior to dosing from photophobia, phonophobia, or nausea. nurtec-hcp.comtandfonline.com

In these trials, a significantly higher proportion of participants treated with this compound 75 mg achieved pain freedom at 2 hours post-dose compared to those receiving placebo. dovepress.comnurtec-hcp.comtandfonline.comneurologylive.com Similarly, freedom from MBS at 2 hours post-dose was achieved by a significantly greater percentage of participants in the this compound group than in the placebo group. dovepress.comnurtec-hcp.comtandfonline.comneurologylive.com

Data from a pooled analysis of four Phase III trials (N=4895) showed the following results for the co-primary endpoints at 2 hours post-dose:

EndpointThis compound 75 mg (% of participants)Placebo (% of participants)p-value
Pain Freedom20.011.8< 0.0001
MBS Freedom40.229.2< 0.0001

tandfonline.comneurologylive.com

Individual Phase III trials also reported similar findings. For example, in one study, 19.2% of this compound-treated participants achieved pain freedom at 2 hours compared to 14.2% in the placebo group (p=0.0298), and 36.6% achieved MBS freedom compared to 27.7% with placebo (p=0.0016). dovepress.com Another study reported pain freedom rates of 21.2% for this compound versus 10.9% for placebo (P<.001) and MBS freedom rates of 35.1% for this compound versus 26.8% for placebo (P=.001). nurtec-hcp.com

Beyond the co-primary endpoints, the Phase III trials also assessed several secondary efficacy endpoints at 2 hours post-dose, including pain relief, freedom from photophobia, freedom from phonophobia, and freedom from nausea. tandfonline.comtandfonline.com Pain relief was defined as a reduction in headache severity from moderate or severe at baseline to mild or absent. dovepress.com

This compound demonstrated significant improvements over placebo in most of these secondary endpoints at 2 hours post-dose. tandfonline.comtandfonline.com

Pooled analysis data for select secondary endpoints at 2 hours post-dose include:

EndpointThis compound 75 mg (% of participants)Placebo (% of participants)p-value
Pain Relief60.345.1< 0.0001
Nausea Freedom51.244.50.0002
Phonophobia Freedom41.430.2< 0.0001
Photophobia Freedom37.727.1< 0.0001

tandfonline.com

Individual trials also reported statistically significant differences favoring this compound for pain relief, photophobia freedom, and phonophobia freedom at 2 hours post-dose. dovepress.comnih.govfda.gov While nausea freedom numerically favored this compound in some individual studies, it did not always reach statistical significance in the hierarchical testing sequence. dovepress.com

The efficacy of this compound extends beyond the initial 2-hour time point, with studies evaluating sustained pain relief and freedom from pain. Sustained pain relief and sustained pain freedom from 2 to 24 hours and from 2 to 48 hours post-dose were assessed in the Phase III trials. tandfonline.comtandfonline.comneurologylive.comnih.gov

Nominal statistical differences favoring this compound over placebo were observed for sustained pain relief and pain freedom from 2 to 24 and from 2 to 48 hours post-dose in pooled analyses. tandfonline.com

Data on sustained efficacy from pooled analyses include:

EndpointTimeframeThis compound 75 mg (% of participants)Placebo (% of participants)p-value
Sustained Pain Relief2 to 24 hours79.569.4< 0.001
Sustained Pain Relief2 to 48 hours71.4Not specified< 0.001
Sustained Pain Freedom2 to 24 hours14.57.1< 0.0001
Sustained Pain Freedom2 to 48 hours12.66.4< 0.0001

tandfonline.comneurologylive.com

Return to normal function at 2 hours post-dose was also assessed as a secondary or exploratory endpoint. tandfonline.comneurologylive.comnih.gov this compound demonstrated a favorable ability to restore normal function at 2 hours post-dose compared to placebo. tandfonline.comneurologylive.com

Pooled analysis data for return to normal function at 2 hours post-dose:

EndpointThis compound 75 mg (% of participants)Placebo (% of participants)p-value
Return to Normal Function33.521.1< 0.0001

tandfonline.comneurologylive.com

Furthermore, fewer participants in the this compound group required rescue medication within 24 hours post-dose compared to the placebo group. tandfonline.comneurologylive.comnih.gov

Secondary Endpoints: Pain Relief, Freedom from Photophobia, Freedom from Phonophobia, Freedom from Nausea

Subgroup Analyses in Acute Treatment

Subgroup analyses have been conducted to evaluate the efficacy of this compound in different patient populations. A post-hoc analysis of pooled data from three Phase III trials assessed efficacy based on prior triptan treatment experience, including those with insufficient response to triptans, current triptan users, and triptan-naïve participants. nih.gov this compound was effective on the co-primary endpoints (pain freedom and MBS freedom at 2 hours post-dose) across most of these subgroups. nih.gov

Another subgroup analysis examined the efficacy of this compound in women, who constitute a large proportion of the migraine population. neurology.org Pooled data from three acute treatment trials showed that this compound 75 mg was more effective than placebo for both 2-hour pain freedom and MBS freedom in adult women. neurology.org

A subgroup analysis of a Phase III trial conducted in China and South Korea also indicated that this compound was effective for the acute treatment of migraine in adult participants living in China, with efficacy on co-primary and key secondary endpoints favoring this compound over placebo. nih.govtandfonline.com

Triptan Treatment History Subgroups (Triptan-naïve, Insufficient Response to Triptans)

Post-hoc analyses of three Phase 3 clinical trials (NCT03235479, NCT03237845, NCT03461757) evaluated the efficacy of this compound based on participants' triptan treatment history. nih.govmedznat.ru The subgroups included patients with a history of insufficient response to one triptan, insufficient response to two or more triptans, current triptan users, and triptan-naïve participants. nih.govmedznat.ru

This compound demonstrated effectiveness on the co-primary endpoints of pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose across most triptan history subgroups. nih.govmedznat.ru Specifically, this compound was more effective than placebo in patients with a history of insufficient response to 1 triptan or ≥2 triptans for both pain freedom and MBS freedom at 2 hours. mims.commdedge.com In current triptan users, this compound was also more effective than placebo for both endpoints. mims.com Among triptan-naïve patients, this compound was more effective than placebo in achieving pain freedom at 2 hours, but the difference in MBS freedom was not statistically significant. nih.govmims.commdedge.com

The efficacy of this compound on the co-primary endpoints did not differ based on the number of previous insufficient triptan responses. nih.govmedznat.ru

Table 1: Efficacy of this compound (75 mg) vs. Placebo at 2 Hours Post-Dose in Acute Migraine Treatment by Triptan History Subgroup (Pooled Phase 3 Trials) mims.com

Triptan History SubgroupEndpointThis compound (%)Placebo (%)p-value
Insufficient Response to 1 TriptanPain Freedom20.712.4<0.001
Insufficient Response to 1 TriptanFreedom from Most Bothersome Symptom36.224.4<0.001
Insufficient Response to ≥2 TriptansPain Freedom20.010.20.013
Insufficient Response to ≥2 TriptansFreedom from Most Bothersome Symptom43.021.5<0.001
Current Triptan UsersPain Freedom20.46.8<0.001
Current Triptan UsersFreedom from Most Bothersome Symptom37.222.2<0.001
Triptan-NaïvePain Freedom19.614.70.007
Triptan-NaïveFreedom from Most Bothersome Symptom35.030.70.06
Gender-Based Efficacy Analysis

Clinical trials for CGRP-targeting medications, including gepants, have predominantly included female participants, reflecting the higher prevalence of migraine in women. cambridge.org While most studies report the sex or gender of participants, sex/gender-based subpopulation analyses to examine potential differences in efficacy have not been consistently reported in the reviewed clinical trials. cambridge.org One study evaluating this compound for the preventive treatment of fasting-related headache noted that headache days during Week 1 were significantly fewer in the this compound group compared to placebo for females. neurology.org

Efficacy Across Geographic Regions

This compound has received regulatory approval in various geographic regions, including the United States, Europe (across EU member states, Iceland, Liechtenstein, and Norway), and Asia (including China and Israel). wikipedia.orgpatsnap.com A regional Phase 3 study conducted in China and South Korea provided clinical evidence supporting this compound's efficacy in acute migraine treatment in these populations. patsnap.comclinicaltrials.gov While migraine prevalence and access to treatments can vary geographically, clinical trial data have supported approvals in these diverse regions. patsnap.comtandfonline.com

Preventive Treatment of Episodic Migraine

Phase II/III Clinical Trials for Prevention

The efficacy of this compound for the preventive treatment of episodic migraine has been evaluated in randomized, double-blind, placebo-controlled Phase 2/3 trials. tandfonline.compracticalneurology.comneurology.org One pivotal Phase 2/3 trial (NCT03732638) assessed the efficacy and safety of this compound 75 mg taken every other day for 12 weeks in adults with a history of migraine. tandfonline.compracticalneurology.comneurology.org This study enrolled participants who experienced between 4 and 18 moderate-to-severe migraine attacks per month. tg.org.au

Reduction in Monthly Migraine Days (MMDs)

In the pivotal Phase 2/3 preventive trial, this compound 75 mg taken every other day demonstrated a statistically significant reduction from baseline in the mean number of monthly migraine days (MMDs) compared to placebo during weeks 9 through 12. practicalneurology.comneurology.orgnurtec.com Participants receiving this compound experienced a reduction of 4.3 monthly migraine days, compared to a reduction of 3.5 days in the placebo group. neurology.orgnurtec.com2minutemedicine.com This resulted in a mean difference of -0.8 days favoring this compound. tg.org.au2minutemedicine.com

Table 2: Change from Baseline in Monthly Migraine Days (MMDs) During Weeks 9-12 (Phase 2/3 Preventive Trial) neurology.orgnurtec.com2minutemedicine.com

Treatment GroupChange from Baseline in Mean MMDs
This compound-4.3 days
Placebo-3.5 days

Long-term use of this compound for preventive treatment has also shown sustained reductions in migraine frequency through 52 weeks in an open-label extension study. nih.gov

Proportion of Patients Achieving Migraine Frequency Reductions (≥50%, ≥75%, 100%)

In the Phase 2/3 preventive trial, a significant proportion of patients treated with this compound achieved a ≥50% reduction from baseline in the mean number of moderate-to-severe monthly migraine days compared to placebo. practicalneurology.com2minutemedicine.com Approximately 48% of those treated with this compound achieved at least a 50% reduction, compared with 41% of those treated with placebo. practicalneurology.com While a network meta-analysis of Phase 3 trials for CGRP-targeting medications indicated that oral gepants (including this compound) had a higher ≥50% responder rate than placebo, the results were not statistically significant for the oral route of administration in that specific analysis. nih.govkcl.ac.ukgencat.cat However, the pivotal Phase 2/3 trial data specifically for this compound demonstrated superiority over placebo for the ≥50% responder rate endpoint. practicalneurology.com2minutemedicine.com Data on ≥75% and 100% responder rates for this compound in preventive treatment were also assessed in clinical trials, with novel treatments targeting CGRP generally showing higher rates than placebo. nih.govkcl.ac.uk

Table 3: Proportion of Patients Achieving ≥50% Reduction in Monthly Migraine Days During Weeks 9-12 (Phase 2/3 Preventive Trial) practicalneurology.com2minutemedicine.com

Treatment GroupPatients with ≥50% MMD Reduction (%)
This compound48
Placebo41

Long-Term Efficacy Assessments

Long-term studies have investigated the sustained efficacy of this compound in both the acute and preventive treatment of migraine. These assessments typically involve extended treatment periods, often following initial double-blind, placebo-controlled trials. The goal is to understand how the benefits of this compound are maintained over time with continued use.

Open-Label Extension Studies

Open-label extension (OLE) studies provide valuable data on the long-term effects of a treatment in a less controlled environment, often allowing participants from initial trials (both active treatment and placebo arms) to receive the active drug. Several open-label extension phases have been conducted following randomized, double-blind, placebo-controlled studies of this compound for migraine prevention.

One such study was a 1-year, open-label extension phase (Study 305 OLE) that followed a 12-week randomized, double-blind, placebo-controlled trial (Study 305) evaluating this compound 75 mg every other day (EOD) for preventive treatment of migraine in adults with 4–18 migraine attacks per month pfizerpro.comneurology.org. Participants who completed the initial 12-week double-blind treatment could continue with open-label this compound 75 mg EOD for up to 52 weeks pfizerpro.comneurology.org. Participants were also permitted to take this compound 75 mg as needed (PRN) for acute treatment on non-scheduled dosing days pfizerpro.comneurology.orgneurologylive.com. Of the 741 subjects in the double-blind phase, 603 (81.4%) continued into the open-label extension neurologylive.comneurology.org.

Another long-term open-label safety study (Study 201) evaluated this compound 75 mg dosed up to once daily for up to 52 weeks for the acute treatment of migraine in adults with a history of 2–14 monthly migraine attacks neurology.orgnih.gov. This study included participants who self-administered this compound PRN for up to 52 weeks or EOD plus PRN for 12 weeks nih.govnih.gov.

These open-label extension studies allow for the assessment of sustained efficacy beyond the initial controlled trial period, reflecting more real-world usage patterns where patients may use this compound for both prevention and acute relief pfizerpro.comneurologylive.com.

Sustained Effects on Migraine Frequency and Quality of Life

Long-term treatment with this compound has demonstrated sustained reductions in migraine frequency and improvements in quality of life nih.govnih.gov.

In the open-label extension phase of Study 305, scheduled EOD preventive treatment with this compound 75 mg plus PRN acute treatment on non-scheduled days through 52 weeks was associated with consistent reductions in moderate or severe monthly migraine days (MMDs) neurology.org. A significant proportion of subjects experienced a reduction of 50% or more in MMDs, with over 80% achieving this reduction, and approximately 50% achieving a 100% reduction from the observation period baseline neurology.org.

Data from a long-term open-label safety study (NCT03266588) also indicated that long-term this compound use was associated with a reduced requirement for concomitant analgesics and antiemetics nih.govnih.govresearchgate.net. Among participants who used these medications during the observation period, the proportion who did not use any analgesics or antiemetics following this compound initiation increased over time nih.govnih.gov. This proportion rose to over 50% during months 2 and 3 and exceeded 60% after 1 year of treatment in the combined PRN cohorts nih.gov. The mean number of days per month using analgesics or antiemetics also significantly decreased over time nih.govnih.gov.

While direct comparative long-term evidence between this compound and other preventive treatments like erenumab, fremanezumab, or galcanezumab is limited, indirect comparisons suggest that this compound reduces monthly migraine days more than placebo nice.org.uk. The beneficial effects of this compound on reducing migraine frequency and improving quality of life have been shown to be maintained over the longer term, up to 52 weeks nih.govnih.gov.

Here is a summary of some findings from the open-label extension studies:

Study PhaseTreatment RegimenDurationKey Efficacy FindingSource
Study 305 OLEThis compound 75 mg EOD (Preventive) + PRN (Acute)52 weeksConsistent reductions in moderate/severe MMDs; ≥50% reduction in >80% of subjects; 100% reduction in ~50% of subjects. neurology.org
Study 201 (Post-hoc)This compound 75 mg PRN or EOD + PRNUp to 52 weeksReduced requirement for select analgesics and antiemetics over time. Proportion of participants not using these medications increased. nih.govnih.gov

These findings from open-label extension studies support the sustained efficacy of this compound in reducing migraine frequency and improving aspects of life related to migraine burden over the long term.

Clinical Safety and Tolerability Profile of Rimegepant

Common Adverse Events

The most commonly reported adverse events with rimegepant in clinical trials were generally mild and included nausea and urinary tract infection. nih.govdovepress.comsci-hub.senih.gov In a pooled analysis of studies 301, 302, and 303, nausea occurred in 1.5% of patients receiving this compound versus 0.8% with placebo, and urinary tract infection occurred in 1.1% with this compound versus 0.6% with placebo. nih.gov Another pooled analysis of four trials identified nausea as the only AE occurring in ≥1% of participants in either group, with rates of 1.4% for this compound and 1.3% for placebo. tandfonline.com Other AEs reported in some studies at rates of 2% or higher included nasopharyngitis and upper respiratory tract infection. nih.govsci-hub.se Dizziness has also been reported as a common AE. dovepress.commdpi.com

Here is a summary of common adverse events from a pooled analysis:

Adverse EventThis compound (n=2439)Placebo (n=2456)
Any AE11.1%9.6%
Nausea1.4%1.3%
Urinary Tract Infection--
Nasopharyngitis--
Upper Respiratory Tract Infection--
Dizziness--

Serious Adverse Events and Discontinuation Rates

Serious adverse events (SAEs) were uncommon in clinical trials of this compound. In a pooled analysis of four randomized placebo-controlled trials, SAEs occurred in 0.1% of participants in both the this compound and placebo groups, and none were considered related to the study drug. tandfonline.com In a phase 2/3 trial for preventive treatment, serious AEs occurred in 1% of patients in both treatment groups, with no treatment-related SAEs reported in the this compound group. sci-hub.se

The rate of discontinuation from studies due to adverse events has been low and comparable between this compound and placebo groups. sci-hub.se In the preventive treatment trial, 2% of participants receiving this compound and 1% receiving placebo discontinued (B1498344) due to an AE. sci-hub.se In a long-term safety study, approximately 2.7% of patients discontinued due to an adverse reaction, with dizziness being the most common reason for discontinuation in this specific study. pfizermedicalinformation.ca

Organ System Specific Safety Evaluations

Dedicated assessments of specific organ systems have been conducted to evaluate the safety profile of this compound.

Hepatic Safety Monitoring (ALT/AST Elevations, Hepatotoxicity)

Hepatic safety has been a focus of evaluation for this compound, particularly given the history of liver toxicity with an earlier gepant molecule. nih.govmdedge.com Clinical trials have included monitoring of liver function tests, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govclinicaltrials.gov

Elevations in ALT or AST levels greater than three times the upper limit of normal (ULN) have been observed in a small percentage of patients, similar to placebo. nih.govsci-hub.senih.gov In a pooled analysis of studies 301, 302, and 303, ALT or AST levels > 3 × ULN were seen in 1% of patients in both treatment groups. nih.gov A long-term open-label study reported aminotransferases at three or more times the upper limit of normal in 3.4% of participants, none of whom had concurrent elevations in bilirubin (B190676) greater than two times the upper limit of normal. medpagetoday.com

Importantly, clinical trials and analyses have generally not identified a signal of drug-induced liver injury or hepatotoxicity with this compound. dovepress.comnih.govmdedge.commedscape.com An independent panel of liver experts reviewing data from a long-term study found no liver cases probably related to this compound and no Hy's Law cases identified. mdedge.com

However, this compound exposure is significantly higher (approximately 2-fold) in subjects with severe hepatic impairment (Child-Pugh Class C), and its use is generally avoided in this population. nih.goveuropa.eudrugs.comdrugbank.com No dose adjustment is required for patients with mild or moderate hepatic impairment. europa.eudrugs.comdrugbank.com

Cardiovascular Safety (QT Interval, Blood Pressure, Vasoconstriction Absence)

This compound has been evaluated for its potential effects on the cardiovascular system. Unlike triptans, which are associated with vasoconstriction, this compound is a CGRP receptor antagonist and does not appear to cause vasoconstriction. drugbank.commedcentral.comclinicaltrials.gov This mechanism suggests a potential advantage for patients with cardiovascular risk factors or contraindications to triptans. medcentral.com

In thorough QT studies, single therapeutic (75 mg) or supratherapeutic (300 mg) doses of this compound did not prolong the QT interval to a clinically relevant extent. nih.govmedcentral.com Studies have also shown no clinically relevant effects on resting blood pressure when this compound was coadministered with sumatriptan (B127528) compared to sumatriptan alone. nih.govmedcentral.com

The safety of this compound has also been assessed in adults with migraine and cardiovascular risk factors in a long-term open-label study. nih.gov The proportions of participants reporting AEs and serious AEs were consistent across subgroups with varying numbers of cardiovascular risk factors, indicating favorable safety and tolerability in this population. nih.gov Uncontrolled, unstable, or recently diagnosed cardiovascular disease was typically an exclusion criterion in clinical trials. clinicaltrials.govnih.govmedsinfo.com.au

Renal Safety

However, this compound has not been studied in patients with end-stage renal disease (creatinine clearance < 15 mL/min) or those requiring dialysis. nih.goveuropa.eudrugs.commedcentral.com Its use in patients with end-stage renal disease should be avoided. nih.goveuropa.eudrugs.commedcentral.com this compound is not expected to be substantially removed by dialysis due to its high protein binding. drugbank.commedcentral.com

Safety in Specific Patient Populations

Patients with Cardiovascular Risk Factors

Cardiovascular (CV) risk factors can pose limitations on migraine treatment options. nih.govnih.gov this compound's CV safety has been assessed in nonclinical assays and clinical trials. Nonclinical studies indicated an absence of undesirable CV safety signals at exposures significantly higher than those observed in humans. neurology.org In vitro assays showed weak inhibition of hERG channels and no effects on rabbit Purkinje fiber action potentials at concentrations exceeding the human maximum concentration (Cmax). neurology.org Ex vivo studies demonstrated no vasoconstriction of human coronary or cerebral arteries. neurology.org In vivo studies in cynomolgus monkeys also showed no effects on hemodynamic or electrocardiographic parameters at high exposures. neurology.org

In a multicenter, long-term, open-label Phase II/III safety study (NCT03266588), the safety and tolerability of this compound were evaluated in adults with migraine, including those with CV risk factors. nih.govnih.govneurology.org Participants in this study had a history of 2-14 moderate to severe migraine attacks per month and used this compound up to once daily for up to 52 weeks. nih.govnih.govneurology.org The study excluded individuals with uncontrolled, unstable, or recently diagnosed CV disease. nih.govnih.gov

Safety was assessed across subgroups based on the number of CV risk factors (0, 1, or ≥ 2) and Framingham Risk Score (< 10% or ≥ 10%). nih.govnih.gov Among the 1800 treated participants, 28.8% had one CV risk factor, 12.1% had two or more CV risk factors, and 7.0% had a Framingham Risk Score of ≥ 10%. nih.govnih.gov

The proportions of participants reporting adverse events (AEs) and serious AEs (SAEs) were consistent across subgroups with varying numbers of CV risk factors and Framingham Risk Scores. nih.govnih.gov

CV Risk Factor SubgroupParticipants with ≥1 AE (%)Participants with SAEs (%)
0 Risk Factors59.62.7
1 Risk Factor61.42.5
≥ 2 Risk Factors62.22.3
Framingham Risk Score < 10%59.92.6
Framingham Risk Score ≥ 10%67.52.4

*Data derived from a long-term, open-label safety study (NCT03266588). nih.govnih.gov

AEs leading to study drug discontinuation were low across all subgroups. nih.govnih.gov Only one participant out of 1800, a male with a history of angina pectoris, experienced an ischemic Cardiac Disorder SOC AE (angina pectoris) that was deemed not related to this compound by the investigator. neurology.org

A post-authorization safety study (PASS) is being conducted in European countries to further evaluate the risk of major adverse cardiovascular events (MACE) among patients with migraine and a history of CVD initiating this compound compared to those on other migraine treatments. europa.eucprd.com

Patients on Concomitant Preventive Migraine Medications

Many patients using preventive migraine medications still require acute treatment for breakthrough attacks. dovepress.com The safety of this compound for acute treatment in patients concurrently using preventive migraine medications has been assessed in a subgroup analysis of a long-term, open-label safety study (NCT03266588). dovepress.comnih.govnih.govtandfonline.comdovepress.com

In this study, 13.5% (n=243) of the 1800 this compound-treated participants were taking a concomitant preventive medication. nih.govnih.govtandfonline.comdovepress.com The most common preventive medication used was topiramate (B1683207) (26.3%). nih.govnih.govtandfonline.comdovepress.com Other concomitant preventive medications included amitriptyline, botulinum toxin type A, and erenumab. tandfonline.com

The proportion of participants experiencing at least one on-treatment AE was higher in the cohort using preventive medication (68.7%) compared to those not using preventives (59.2%). nih.govnih.govtandfonline.comdovepress.com Serious AEs occurred in 4.5% of those using preventive medication and 2.3% of those not taking preventives. nih.govnih.govtandfonline.comdovepress.com AEs leading to study drug discontinuation occurred in 4.5% of those taking preventive medication and 2.4% of those not taking preventives. nih.govnih.govtandfonline.comdovepress.com

Common AEs (occurring in ≥5% of participants) in either cohort are presented in the table below. nih.govnih.govtandfonline.comdovepress.com

Adverse EventWith Preventives (%)Without Preventives (%)
Upper respiratory tract infection7.49.0
Nasopharyngitis7.86.6
Sinusitis7.04.8
Urinary tract infection5.33.6
Back pain5.32.8

*Data derived from a subgroup analysis of a long-term, open-label safety study (NCT03266588). nih.govnih.govtandfonline.comdovepress.com

Acute treatment of migraine with this compound for up to 52 weeks was well tolerated and had a favorable safety profile in adults who were concomitantly using preventive migraine medication. nih.govnih.govtandfonline.comdovepress.com

A Phase 1 trial also indicated that concomitant use of this compound with subcutaneous sumatriptan was safe and well tolerated, with no significant differences in hemodynamic parameters compared to sumatriptan alone. practicalneurology.com

Long-Term Safety in Frequent Users

The long-term safety and tolerability of this compound have been evaluated in open-label studies. A multicenter, open-label study (NCT03266588) assessed the safety of this compound 75 mg taken up to once daily for up to 52 weeks for the acute treatment of migraine. nih.govneurology.org The study included participants with a history of 2-14 moderate to severe migraine attacks per month. nih.govneurology.org

In this study, 1800 participants self-administered this compound. nih.govneurology.org The mean number of this compound doses administered per 4 weeks was approximately 7.7 to 7.8 in cohorts using the medication as needed. nih.govnih.govtandfonline.comdovepress.com In a cohort receiving every other day dosing plus as needed dosing for 12 weeks, the mean number of tablets per month was 13.7. mims.com

Common on-treatment AEs (occurring in ≥5%) included upper respiratory tract infection (8.8%), nasopharyngitis (6.8%), and sinusitis (5.1%). nih.govneurology.orgmims.com

Data Table: Common On-Treatment Adverse Events in Long-Term Safety Study (NCT03266588)

Adverse EventPercentage of Participants (%)
Upper respiratory tract infection8.8
Nasopharyngitis6.8
Sinusitis5.1

*Data derived from a multicenter, open-label long-term safety study (NCT03266588). nih.govneurology.orgmims.com

No signal of drug-induced liver injury, potential drug abuse, or medication-overuse headache was identified in this long-term study. nih.govneurology.orgmims.com this compound 75 mg taken up to once daily for up to 52 weeks was found to be safe and well tolerated. nih.govneurology.orgmims.com Repeated long-term use for acute treatment may also be associated with a reduction in the utilization of certain analgesics and antiemetics. researchgate.net

A separate long-term safety study of this compound in children and adolescents aged 6 to less than 18 years is also being conducted to evaluate its safety and tolerability in this younger population. clinicaltrials.euclinicaltrial.be

Real World Evidence and Clinical Practice Integration

Real-World Effectiveness and Tolerability Studies

Real-world studies have investigated the effectiveness and tolerability of rimegepant for the acute treatment of migraine in diverse patient populations. In a prospective, multicenter, real-world study conducted in Italy (GAINER study), this compound demonstrated effectiveness in acute migraine treatment. Pain freedom at 2 hours post-dose was reported in 44.7% of participants. nih.govmedznat.ru The rate of pain freedom increased gradually up to 2 hours post-dose. unisi.it Earlier administration of this compound, within 1 hour of pain onset, was associated with a higher rate of pain freedom at 2 hours. nih.govmedznat.ruunisi.it The effectiveness of this compound at 2 hours post-dose did not appear to be influenced by baseline pain severity in this study. nih.govunisi.it

A real-world study in Chinese patients also showed that this compound was effective in treating migraine, with a significant decrease in the percentage of participants experiencing moderate to severe pain post-dose. nih.govmims.com The percentage of participants with moderate to severe pain decreased from 51.5% at predose to 10.1% at 48 hours postdose in the full population. mims.com

Tolerability has been reported as favorable in real-world settings. In the GAINER study, tolerability was rated as good-to-excellent in 85.4% of cases. nih.govmedznat.ruunisi.it Mild adverse events were reported in a minority of participants. nih.govmedznat.ru Similarly, in the Chinese real-world study, adverse events were reported by a small percentage of participants, and all were mild. nih.govmims.com

Impact on Patient Functionality and Quality of Life

Migraine significantly impacts patient functionality and quality of life. pfizerpro.com Real-world evidence suggests that this compound treatment can lead to improvements in these areas.

In the Chinese real-world study, there was a marked increase in the percentages of participants who reported better/good outcomes in terms of functional ability at various time points post-dose compared with predose. nih.govmims.com A pilot real-world open-label study also reported a fairly high rate of ability to return to daily activities at 2 hours post-dose, achieved in 59% of instances based on 140 dosage intakes. mdpi.comresearchgate.net

Long-term use of this compound for acute and/or preventive treatment has been associated with improvements in quality of life, as measured by scores on domains of the Migraine-Specific Quality of Life Questionnaire (MSQ). tandfonline.comnih.gov Improvements exceeding the minimal clinically important difference thresholds were observed in the role restrictive, role preventive, and emotional function domains of the MSQ. tandfonline.com this compound treatment has also been shown to reduce migraine-related disability, as measured by scores on the Migraine Disability Assessment Scale (MIDAS). nih.govpfizerpro.com

Data Table: Impact on Functional Ability and Quality of Life

Outcome MeasureStudy TypeKey FindingSource
Functional Ability (Better/Good)Real-WorldMarked increase in percentage of participants post-dose vs. predose. nih.govmims.com
Ability to Return to Daily Activities (at 2h)Real-WorldAchieved in 59% of dosage intakes (pilot study). mdpi.comresearchgate.net
MSQ Role Restrictive DomainLong-TermImprovement exceeding MCID threshold. tandfonline.com
MSQ Role Preventive DomainLong-TermImprovement exceeding MCID threshold. tandfonline.com
MSQ Emotional Function DomainLong-TermImprovement exceeding MCID threshold. tandfonline.com
MIDAS Total ScoreLong-TermReduction indicating improved migraine-related disability. nih.govpfizerpro.com

Considerations for Patients with Triptan Contraindications or Intolerance

Triptans, a common class of acute migraine treatment, are not suitable for all patients due to contraindications (such as cardiovascular disease) or intolerance. pfizerpro.comneurology.orgneurology.org this compound, as a CGRP receptor antagonist, does not cause vasoconstriction, making it a potential alternative for these patients. pfizerpro.comnih.govmdpi.comresearchgate.net

Real-world data and expert opinion support the use of this compound in patients with triptan contraindications or a history of insufficient response or intolerance to triptans. nih.govtandfonline.compfizerpro.comnih.govmdpi.comresearchgate.net A post hoc analysis of Phase 3 trials demonstrated that this compound was effective in the acute treatment of migraine in adults with a history of insufficient response to one or more triptans. nih.gov Real-world studies confirm that gepants like this compound can be a good option for individuals not responding to triptans. unisi.it

A US administrative claims-based study found a high baseline prevalence of triptan contraindications, warnings, and high cardiovascular risk (combined 46.2%) among new this compound users, suggesting it is being prescribed in this population. tandfonline.com

Clinical Decision-Making: Benefit-Risk Profile Compared to Other Acute Migraine Treatments

Clinical decision-making for acute migraine treatment involves considering the benefit-risk profile of available therapies. While head-to-head trials directly comparing this compound with all other acute treatments are limited, real-world data and network meta-analyses provide some comparative insights. tandfonline.comnih.govtandfonline.com

A retrospective cohort study comparing persistence between this compound and oral triptans in a US administrative claims database found that patients in the this compound cohort were significantly more likely to be persistent with treatment over 12 months compared to patients in the oral triptan cohort (75.8% vs 53.5%). neurology.org Higher persistence is likely reflective of better response, tolerability, and/or treatment satisfaction. neurology.org

Data Table: Real-World Comparison of this compound vs. Triptans

Outcome MeasureThis compound Users (Real-World)Triptan Users (Real-World)Source
Physician-Reported Consistency (Pain freedom at 2h > 50% of attacks)73%57% neurology.org
Patient-Reported Consistency (Pain freedom at 2h for 4/5 attacks)76%63% neurology.org
Physician Overall Satisfaction95%87% pfizerpro.comneurology.org
Patient Overall Satisfaction97%78% pfizerpro.comneurology.org
Patient "Extremely Satisfied"59%22% pfizerpro.comneurology.org
12-Month Treatment Persistence75.8%53.5% neurology.org
Patient Satisfaction: Reducing Cognitive Impact60.7%45.4% pfizerpro.com
Patient Satisfaction: Tolerability86.1%65.6% pfizerpro.com

Future Directions and Research Opportunities

Head-to-Head Comparative Efficacy and Safety Studies with Other Migraine Treatments

While clinical trials have established rimegepant's efficacy against placebo, there is a need for more head-to-head comparative studies against existing migraine treatments, particularly triptans and other gepants. nih.govmdpi.comtandfonline.com Current evidence suggests that while gepants are generally well-tolerated and lack the vasoconstrictive effects of triptans, indirect comparisons from network meta-analyses indicate that some triptans may show higher efficacy for certain endpoints like 2-hour pain freedom. tandfonline.comnih.govnih.gov However, these indirect comparisons have limitations due to differences in study designs, patient populations, and outcome measures over time. tandfonline.com Future research should focus on direct comparative trials to provide clearer evidence on the relative efficacy and safety profiles of this compound compared to other acute and preventive migraine therapies. nih.govmdpi.comtandfonline.com

Investigating this compound in Specific Underappreciated Populations

Current clinical trials are actively investigating the safety and effectiveness of this compound in populations that have been historically underrepresented in migraine research. tandfonline.com

Pediatric Population

Migraine significantly impacts children and adolescents, yet high-quality data on treatment effectiveness in this group is limited. nih.gov this compound is currently being evaluated in clinical trials for both the acute and preventive treatment of migraine in pediatric subjects aged 6 to 17 or 18 years. pfizerclinicaltrials.comhra.nhs.ukucsd.edu These studies aim to determine the safety and efficacy of this compound in this younger population, addressing a significant unmet need. nih.govpfizerclinicaltrials.comhra.nhs.uk

One such Phase 3 study (NCT05156398) is a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound for migraine prevention in children and adolescents aged 6 to 18 years. hra.nhs.uk Another trial is focused on the acute treatment of migraine in children and adolescents aged 6 to 17 years, comparing this compound to placebo in terms of pain relief and freedom from associated symptoms at two hours post-dose. ucsd.edu

Pregnant and Breastfeeding Populations

Migraine is common in women of reproductive age, and there is a need for more data on the use of migraine medications during pregnancy and breastfeeding. neurologylive.com Limited human data are available on the developmental risk associated with this compound use in pregnancy. pfizermedicalinformation.camims.comdrugs.com Animal studies have not shown embryo-fetal death or malformations at clinically relevant exposures, but adverse effects were observed at much higher doses associated with maternal toxicity. pfizermedicalinformation.camims.comdrugs.com A pregnancy exposure registry has been established to monitor outcomes in pregnant women exposed to this compound. drugs.com

A study in healthy lactating women showed that the excretion of this compound into breast milk was very low, with a mean relative infant dose of less than 1% of the maternal dose. neurologylive.compfizermedicalinformation.camims.com While these findings suggest low infant exposure, there are no data on the effects of this compound on a breastfed infant or on milk production. pfizermedicalinformation.camims.comdrugs.com Further research is needed to provide more comprehensive guidance for the use of this compound in pregnant and breastfeeding individuals. pfizermedicalinformation.camims.comdrugs.com

Potential Role in Other Primary Headache Disorders (e.g., Cluster Headache)

While this compound has been primarily studied for migraine, questions remain regarding its potential role in other primary headache disorders, such as cluster headache. tandfonline.com Cluster headache is a severe trigeminal autonomic cephalalgia, and CGRP is known to play a role in its pathophysiology. nih.gov While CGRP-targeted therapies like galcanezumab have shown efficacy in preventing episodic cluster headache, the role of gepants like this compound in this disorder is still under investigation. nih.govkcl.ac.uk

A prospective, open-label pilot study is currently investigating the use of this compound for the treatment of cluster headache. centerwatch.com This study aims to evaluate the effectiveness of this compound in reducing the frequency and severity of cluster headache attacks. centerwatch.com Further research, including larger controlled studies, is needed to determine the efficacy of this compound in the treatment of cluster headache. centerwatch.com

Potential Role in Secondary Headache Disorders (e.g., Post-Traumatic Headache)

The potential role of this compound in secondary headache disorders, such as post-traumatic headache (PTH), is another area of ongoing exploration. tandfonline.com PTH is a common consequence of mild traumatic brain injury and can share characteristics with migraine, with evidence suggesting an increased release of CGRP following trauma. concussionalliance.orgnih.gov

Case reports have explored the use of this compound in patients with post-traumatic cervicogenic headache, a type of headache that can occur after whiplash injury. concussionalliance.orgnih.gov In a small case series, patients reported a decrease in headache intensity after using this compound, although there was no effect on headache frequency. concussionalliance.orgnih.gov These findings suggest a potential connection between this compound's mechanism of action and the pathophysiology of post-traumatic headaches that may involve CGRP. concussionalliance.orgnih.gov However, these were limited studies, and larger, controlled trials are necessary to confirm the effectiveness of this compound in treating PTH and to understand its impact on different PTH subtypes. concussionalliance.orgnih.gov

Pharmacogenomic Studies and Predictors of Response

Research into pharmacogenomics aims to understand how genetic variations can influence an individual's response to a drug. This compound is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2C9. pharmgkb.orgpfizermedicalinformation.commims.comfda.gov Studies have indicated that genetic polymorphism of CYP2C9 is not expected to have a clinically significant effect on this compound exposure. pharmgkb.orgdrugs.com However, adequate pharmacokinetic data in poor CYP2C9 metabolizers are not available. pharmgkb.orgdrugs.com

Cost-Effectiveness Analyses and Health Economic Outcomes Research

Cost-effectiveness analyses and health economic outcomes research are crucial in determining the value of this compound within healthcare systems, considering its clinical benefits alongside its economic impact. These studies evaluate the incremental cost-effectiveness ratio (ICER) of this compound compared to existing treatments or best supportive care, often expressed in cost per Quality-Adjusted Life Year (QALY) gained.

Studies have been conducted in various healthcare settings to assess the cost-effectiveness of this compound for both acute and preventive migraine treatment. In the UK, an analysis comparing this compound oral lyophilisate to best supportive care for the acute treatment of migraine in adults unsuitable for triptans found an incremental cost-utility ratio (ICUR) of £10,309 per QALY gained. nih.govtandfonline.comtandfonline.com This ICUR was considered cost-effective at a willingness-to-pay threshold of £30,000/QALY. nih.govtandfonline.com this compound generated an incremental 0.44 QALYs and higher incremental lifetime costs of £4,492 in this analysis. nih.govtandfonline.com The improved QALYs were attributed to less time spent with severe and moderate headache pain. nih.govtandfonline.com Probabilistic sensitivity analysis in the UK study indicated a 100% probability of this compound being cost-effective at the £30,000 per QALY threshold. tandfonline.com

In Ireland, the National Centre for Pharmacoeconomics (NCPE) conducted a health technology assessment of this compound for acute and preventive migraine treatment. ncpe.iencpe.ie For acute migraine, the base-case deterministic ICER for this compound versus best supportive care was estimated at €18,614 per QALY. ncpe.ie A probabilistic sensitivity analysis yielded a consistent ICER of €18,225/QALY, with a 100% probability of being cost-effective at a €45,000/QALY threshold. ncpe.ie For preventive migraine treatment, the probabilistic sensitivity analysis resulted in an ICER of €36,127/QALY. ncpe.ie The NCPE recommended that this compound be considered for reimbursement if its cost-effectiveness could be improved relative to existing treatments. ncpe.iencpe.ie

A study assessing the cost-effectiveness of this compound for the on-demand acute treatment of migraine in China, based on a 2-hour timeframe and a price of 219.00 CNY per dose, found an ICER of 122,166.07 CNY per quality-adjusted life day (QALD). frontiersin.orgresearchgate.net Against a daily cost-effectiveness threshold derived from the 2023 per capita GDP of China (734.45 CNY/day), this compound did not prove cost-effective. frontiersin.orgresearchgate.net The study suggested a significant price reduction to approximately 1.32 CNY per dose would be required for this compound to be considered cost-effective within this framework. frontiersin.orgresearchgate.net

Budget impact analyses have also been conducted to understand the financial implications of introducing this compound into healthcare systems. In the US, an analysis considering the addition of this compound and other novel acute treatments alongside existing options found that the addition of lasmiditan (B1674530) to a formulary already including ubrogepant (B612305) and this compound resulted in cost savings over a 3-year horizon from a US commercial payer perspective, largely due to reductions in drug acquisition cost. nih.gov An earlier ICER report from 2020 estimated that approximately 16% of eligible patients could be treated with this compound within a given year without exceeding an $819 million budget impact threshold, based on an assumed price. neurologylive.comicer.org

Health economic outcomes research has also highlighted the association between migraine-related absenteeism, healthcare utilization, and cost of care, and has showcased improved quality of life with this compound treatment. firstwordpharma.com Pharmacoeconomic analyses indicate that lost productivity time and migraine-related disability are strongly linked to healthcare costs, and this compound has demonstrated decreased disability and reduced lost productivity time. prnewswire.com

Future research opportunities in this area include further head-to-head comparative studies of this compound against other migraine treatments, including other CGRP inhibitors and triptans, to provide more direct evidence for economic models. icer.orgresearchgate.net Long-term real-world studies are also valuable to assess the sustained cost-effectiveness and budget impact of this compound in diverse patient populations and healthcare settings. icer.org

Here are some data points from the search results:

Study LocationComparisonOutcome MeasureResult (ICER/ICUR)Cost-Effectiveness ThresholdConclusionSource
UK (Acute)vs. Best Supportive Care£/QALY£10,309/QALY£30,000/QALYCost-Effective nih.govtandfonline.comtandfonline.com
Ireland (Acute)vs. Best Supportive Care€/QALY€18,614/QALY (deterministic), €18,225/QALY (probabilistic)€45,000/QALYCost-Effective ncpe.ie
Ireland (Preventive)vs. Best Supportive Care€/QALY€36,127/QALY (probabilistic)€45,000/QALYCost-Effective ncpe.ie
China (Acute)vs. PlaceboCNY/QALD122,166.07 CNY/QALD734.45 CNY/day (derived from 2023 per capita GDP)Not Cost-Effective at current price frontiersin.orgresearchgate.net
US (Acute)vs. Placebo$/QALY$39,800/QALY150,000/QALYBelow threshold neurologylive.comicer.org

Note: The US ICER data is from a 2020 report and was based on an assumed price for this compound at that time. neurologylive.comicer.org

Q & A

Q. What is the mechanism of action of rimegepant in migraine treatment, and how does it differ from earlier CGRP antagonists?

this compound is a calcitonin gene-related peptide (CGRP) receptor antagonist that inhibits CGRP-mediated vasodilation and neurogenic inflammation. Unlike first-generation gepants (e.g., telcagepant), this compound lacks hepatotoxicity risks and has improved bioavailability. Its efficacy was demonstrated in the BHV3000-305 trial, where it reduced monthly migraine days (MMD) by 4.3 days vs. 3.5 days for placebo (DBT phase) . Methodologically, confirmatory studies should compare receptor binding affinity (e.g., IC₅₀ values) and pharmacokinetic profiles across gepant generations using in vitro assays and phase I trials.

Q. How are efficacy endpoints (e.g., MMD reduction, HRQoL) standardized in this compound clinical trials?

The Migraine-Specific Quality of Life Questionnaire (MSQv2) and EQ-5D-3L utilities are validated tools for measuring health-related quality of life (HRQoL). In the BHV3000-305 trial, this compound improved MSQv2 scores by 14.3 points vs. 9.1 for placebo, mapped to a 0.12 utility gain in EQ-5D-3L . Researchers should align endpoints with FDA/EMA guidelines, ensuring statistical power for both primary (MMD reduction) and secondary (HRQoL) outcomes. Sensitivity analyses (e.g., ANCOVA adjustments for baseline characteristics) are critical to validate robustness .

Q. What are the key considerations for designing a Phase III trial for this compound in preventive migraine treatment?

A Phase III trial should follow a randomized, double-blind, placebo-controlled design with a 12-week DBT phase and an open-label extension (OLE) for long-term safety. Sample size calculations must account for a 20-30% dropout rate, as seen in prior trials (e.g., n=747 in Croop et al., 2021) . Stratified randomization by migraine frequency and prior treatment response minimizes confounding. Blinding integrity should be assessed via placebo response rates (e.g., 30-40% in migraine trials) .

Advanced Research Questions

Q. How can contradictory data on this compound’s long-term efficacy be resolved across studies?

Discrepancies in long-term outcomes (e.g., OLE phase results vs. DBT phase) may arise from attrition bias or placebo carryover effects. A Bayesian hierarchical model can pool data from multiple trials (e.g., BHV3000-305, BHV3000-303) to estimate posterior probabilities of sustained efficacy. Sensitivity analyses should adjust for missing data via multiple imputation or pattern-mixture models .

Q. What methodological frameworks are optimal for comparative effectiveness studies between this compound and monoclonal antibody CGRP inhibitors (e.g., erenumab)?

A PICOT-structured study (Population: chronic migraine patients; Intervention: this compound; Comparison: erenumab; Outcome: MMD reduction; Timeframe: 24 weeks) ensures clarity. Use propensity score matching to balance baseline covariates (e.g., prior treatment failure rates) and apply inverse probability weighting to address non-randomized allocation . Network meta-analyses incorporating indirect comparisons can further validate findings .

Q. How should researchers address heterogeneity in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across subpopulations?

Population PK/PD modeling using nonlinear mixed-effects software (e.g., NONMEM) can identify covariates (e.g., BMI, CYP3A4 polymorphisms) influencing drug exposure. Subgroup analyses stratified by sex, age, and hepatic function (Child-Pugh scores) are essential, as this compound is metabolized hepatically. Dose-adjustment simulations should guide personalized regimens .

Q. What statistical approaches are recommended for analyzing safety signals in this compound’s post-marketing surveillance data?

Apply disproportionality analysis (e.g., proportional reporting ratios, Bayesian confidence propagation neural networks) to FDA Adverse Event Reporting System (FAERS) data. Cluster adverse events (AEs) by System Organ Class and adjust for confounding via multivariate logistic regression. Longitudinal safety data from OLE phases should use Kaplan-Meier estimates for cumulative AE incidence .

Data Analysis and Reporting Standards

Q. What are the best practices for reconciling patient-reported outcomes (PROs) with clinician-assessed efficacy in this compound studies?

Use convergent mixed-methods designs: Quantify PROs (e.g., MSQv2) alongside clinician-rated scales (e.g., Migraine Disability Assessment). Thematic analysis of patient diaries can contextualize quantitative data. Measurement invariance testing ensures PRO validity across subgroups .

Q. How can researchers optimize the mapping of MSQv2 scores to EQ-5D utilities for cost-effectiveness analyses?

Apply regression-based algorithms (e.g., ordinary least squares or beta regression) using anchor-based methods to link MSQv2 domains (Role Restriction, Role Prevention, Emotional Function) to EQ-5D dimensions. Validate mappings via bootstrapping (1,000 replicates) to estimate 95% confidence intervals .

Q. What guidelines should govern the publication of negative or inconclusive results in this compound trials?

Follow CONSORT and STROBE reporting standards, emphasizing transparency in statistical methods (e.g., pre-specified alpha levels, multiplicity adjustments). Negative results should include post-hoc power analyses and exploratory subgroup findings to guide future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.